molecular formula C7H7BrFNO B12470343 2-Bromo-6-fluoro-4-methoxyaniline

2-Bromo-6-fluoro-4-methoxyaniline

Cat. No.: B12470343
M. Wt: 220.04 g/mol
InChI Key: LOXZZESSGFBPLL-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methoxyaniline can be achieved through several methods. One common approach involves the bromination and fluorination of 4-methoxyaniline. The process typically includes the following steps:

    Bromination: 4-Methoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzene ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound under controlled conditions to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-6-fluoro-4-methoxyaniline has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.

    Material Science: Used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methoxyaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-6-methoxyaniline: Similar structure but different substitution pattern.

    4-Bromo-2-methoxyaniline: Lacks the fluorine atom.

    2-Fluoro-4-methoxyaniline: Lacks the bromine atom.

Uniqueness

2-Bromo-6-fluoro-4-methoxyaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential applications compared to its analogs. The combination of these substituents can influence the compound’s electronic properties, making it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

2-bromo-6-fluoro-4-methoxyaniline

InChI

InChI=1S/C7H7BrFNO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3

InChI Key

LOXZZESSGFBPLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)F

Origin of Product

United States

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